molecular formula C44H52ClN7O17S4 B12677914 Cefiderocol ditosylate monohydrate CAS No. 1883830-01-0

Cefiderocol ditosylate monohydrate

Cat. No.: B12677914
CAS No.: 1883830-01-0
M. Wt: 1114.6 g/mol
InChI Key: FNRCOAIUGNUCMQ-PGQCXATESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefiderocol ditosylate monohydrate is the salt form of cefiderocol, a novel siderophore-conjugated cephalosporin antibiotic. It represents a significant advancement in antimicrobial research, particularly for investigating treatments against multidrug-resistant (MDR), aerobic Gram-negative bacilli . Its structure is a hybrid between ceftazidime and cefepime but is distinguished by a chlorocatechol group at the end of the C-3 side chain that confers siderophore activity . This siderophore moiety acts as a "Trojan horse," chelating ferric iron (Fe³⁺) and exploiting the bacterial iron-transport systems (such as CirA and Fiu in E. coli or PiuA in P. aeruginosa ) to be actively transported across the outer membrane of Gram-negative bacteria . This unique mechanism allows the compound to accumulate in the periplasmic space, effectively bypassing common resistance mechanisms like porin channel deficiencies and efflux pump upregulation . Once inside the periplasm, the iron dissociates, and the cephalosporin component binds to penicillin-binding proteins (PBPs), primarily PBP-3, inhibiting peptidoglycan synthesis in the bacterial cell wall and leading to cell death . A key research value of cefiderocol lies in its high stability against hydrolysis by a broad spectrum of beta-lactamases. It demonstrates stability against all molecular classes (A, B, C, and D), including serine-based carbapenemases (KPC) and metallo-beta-lactamases (MBLs) such as NDM, VIM, and IMP, as well as class D enzymes like OXA-48-like . This profile makes it an essential research tool for studying carbapenem-resistant pathogens like Enterobacterales , Pseudomonas aeruginosa , Acinetobacter baumannii , and Stenotrophomonas maltophilia . Researchers should note that antimicrobial susceptibility testing (AST) for cefiderocol requires specific conditions. The reference broth microdilution (BMD) method must be performed using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) to yield MICs predictive of in vivo activity, while disk diffusion can be performed on standard Mueller-Hinton agar . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1883830-01-0

Molecular Formula

C44H52ClN7O17S4

Molecular Weight

1114.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;4-methylbenzenesulfonic acid;hydrate

InChI

InChI=1S/C30H34ClN7O10S2.2C7H8O3S.H2O/c1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;2*1-6-2-4-7(5-3-6)11(8,9)10;/h5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);2*2-5H,1H3,(H,8,9,10);1H2/t20-,26-;;;/m1.../s1

InChI Key

FNRCOAIUGNUCMQ-PGQCXATESA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-].O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)[O-].O

Origin of Product

United States

Preparation Methods

Synthesis and Salt Formation

According to European patent EP 3 189 841 B1, the preparation involves dissolving the Cefiderocol compound or its pharmaceutically acceptable salt in an aqueous medium, often with additives such as alkali metal salts (e.g., sodium chloride) and sugars (e.g., sodium gluconate) to improve stability during processing. The solution is then adjusted to a pH of approximately 5.5 to 6.0 to optimize solubility and stability.

The p-toluenesulfonic acid is added in a controlled molar ratio to the Cefiderocol compound to form the ditosylate salt. The mixture is stirred under aseptic conditions to ensure homogeneity.

Crystallization and Isolation

The solution containing the Cefiderocol ditosylate is subjected to crystallization under controlled temperature and solvent conditions to yield the monohydrate crystalline form. The crystallization parameters such as temperature, solvent composition, and rate of cooling are optimized to produce a stable monohydrate with desirable particle size and purity.

Drying and Lyophilization

The isolated crystalline product is dried using vacuum drying, spray drying, or preferably lyophilization (freeze-drying) to remove residual solvents and water while preserving the compound’s stability. Lyophilization conditions typically include:

Stage Temperature Range Duration Vacuum Pressure (Pa)
Freezing -50 to -3 °C 0.5 to 5 hours Ambient
Primary Drying -50 to -10 °C 0.1 to 150 hours 5 to 20
Secondary Drying 15 to 70 °C 1 to 7 hours 5 to 20

Preferred conditions are freezing at -40 to -5 °C for 1 to 4 hours, primary drying at -40 to -20 °C for 0.5 to 130 hours under 7.5 to 15 Pa vacuum, and secondary drying at 20 to 65 °C for 1.5 to 6.5 hours under 5 to 20 Pa vacuum.

Final Formulation

The lyophilized this compound is formulated as a sterile powder for intravenous infusion. The powder is reconstituted with sterile water or saline prior to administration. The reconstitution process involves adding 10 mL of 0.9% sodium chloride or 5% dextrose injection per 1 g vial, gently shaking to dissolve, and allowing the solution to stand until foaming disappears (usually within 2 minutes).

Summary Table of Preparation Parameters

Preparation Step Conditions/Details Purpose/Outcome
Salt Formation p-toluenesulfonic acid, 0.75–2.0 molar equivalents, pH 5.5–6.0 Formation of stable ditosylate salt
Crystallization Controlled temperature and solvent conditions Isolation of monohydrate crystalline form
Drying Lyophilization preferred; freezing (-40 to -5 °C), primary drying (-40 to -20 °C), secondary drying (20 to 65 °C) Removal of solvents, preservation of stability
Reconstitution 10 mL 0.9% NaCl or 5% dextrose per 1 g vial, gentle shaking, standing until foam disappears Preparation of clear, stable solution
Storage of Diluted Solution Up to 6 hours at room temperature; up to 24 hours refrigerated (2–8 °C), infusion within 6 hours Maintain potency and sterility

Research Findings and Industrial Relevance

  • The use of p-toluenesulfonic acid as the counterion is critical for the compound’s stability and solubility, as demonstrated in patent disclosures and pharmaceutical dossiers.

  • Lyophilization is the preferred drying method to maintain the integrity of the β-lactam ring and the siderophore moiety, which are sensitive to heat and moisture.

  • Additives such as sodium chloride and sugars improve the stability of the aqueous solutions during preparation and storage, reducing degradation and ensuring consistent dosing.

  • The preparation methods have been optimized to comply with aseptic manufacturing standards, ensuring the final product is suitable for intravenous administration.

Chemical Reactions Analysis

Types of Reactions: Cefiderocol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major product formed from these reactions is the active antibiotic complex that can effectively penetrate bacterial cells and inhibit cell wall synthesis .

Scientific Research Applications

Efficacy in Clinical Trials

Cefiderocol has been evaluated in multiple clinical trials, demonstrating significant efficacy against various Gram-negative infections:

  • CREDIBLE-CR Trial : A Phase 3 trial focused on patients with carbapenem-resistant Gram-negative infections showed promising results, establishing cefiderocol as a viable treatment option .
  • APEKS-cUTI Trial : This study assessed cefiderocol's effectiveness in complicated urinary tract infections, further supporting its clinical utility .
  • Real-World Studies : The PROVE study reported a clinical success rate of 75% among patients treated with cefiderocol for serious infections, indicating its effectiveness in real-world settings .

Salvage Therapy for Carbapenem-Resistant Infections

A retrospective cohort analysis involving 24 patients treated with cefiderocol monotherapy revealed:

  • Clinical Success : 46% of patients achieved clinical success within 30 days.
  • Common Pathogens : The predominant organisms included Acinetobacter baumannii and Pseudomonas aeruginosa.
  • Mortality Rates : Thirty-day mortality was observed in 42% of patients .

Real-World Effectiveness

In a large observational study (PERSEUS), cefiderocol demonstrated:

  • Clinical Success Rate : 84.3% at Day 28.
  • Common Infections : Respiratory tract infections were the most frequent, with Pseudomonas aeruginosa being the leading pathogen .

Comparative Efficacy

Study TypePatient PopulationClinical Success RateCommon Pathogens
CREDIBLE-CRCarbapenem-resistant infectionsNot specifiedNot specified
APEKS-cUTIComplicated urinary tract infectionsNot specifiedNot specified
PROVE StudySerious Gram-negative infections75%Pseudomonas aeruginosa, Acinetobacter baumannii
PERSEUS StudyVarious Gram-negative infections84.3% at Day 28Pseudomonas aeruginosa, Klebsiella pneumoniae

Mechanism of Action

Cefiderocol exerts its effects by binding to and inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. The compound’s unique siderophore mechanism allows it to be actively transported into bacterial cells through iron channels. Once inside, it disrupts cell wall synthesis, leading to bacterial cell death .

Comparison with Similar Compounds

Structural and Mechanistic Differences

Cefiderocol’s siderophore-mediated entry distinguishes it from other cephalosporins. Below is a comparative analysis with key analogs:

Table 1: Structural and Mechanistic Comparison
Compound Class Key Structural Features Mechanism of Entry
Cefiderocol Siderophore cephalosporin Catechol side chain (iron chelation) Siderophore iron transport
Cefepime 4th-gen cephalosporin Zwitterionic C-3 side chain Passive diffusion
Ceftazidime-avibactam Cephalosporin + inhibitor Avibactam (β-lactamase inhibitor) Passive diffusion
Cefadroxil 1st-gen cephalosporin Hydrophilic C-7 side chain Passive diffusion

Key Insights :

  • The catechol side chain in cefiderocol enables iron piracy, enhancing penetration into Gram-negative bacteria even with porin mutations .
  • Cefepime’s zwitterionic structure improves stability against AmpC β-lactamases but lacks activity against carbapenem-resistant strains .

Spectrum of Activity and Resistance Coverage

Table 2: Antimicrobial Spectrum
Compound Gram-Negative Coverage Key Resistant Pathogens Targeted
Cefiderocol Pseudomonas aeruginosa, Acinetobacter baumannii, Enterobacteriaceae (including carbapenem-resistant) CRE, CRAB, CRPA, MBL-producing strains
Cefepime P. aeruginosa, ESBL-producing Enterobacteriaceae Limited against carbapenem-resistant strains
Ceftazidime-avibactam KPC-producing Enterobacteriaceae, P. aeruginosa KPC, OXA-48
Cefadroxil E. coli, Klebsiella spp. (non-ESBL) None against MDR pathogens

Key Insights :

  • Cefiderocol shows broader coverage against carbapenem-resistant A. baumannii (CRAB) and metallo-β-lactamase producers compared to cefepime or ceftazidime-avibactam .
  • Cefadroxil, a first-generation cephalosporin, is ineffective against most MDR Gram-negatives .

Pharmacokinetics/Pharmacodynamics (PK/PD)

Table 3: PK/PD Parameters
Compound Half-Life (h) Protein Binding (%) Renal Excretion (%) Key PK Advantage
Cefiderocol 2–3 40–60 60–70 Enhanced penetration into biofilms
Cefepime 2–2.3 15–20 85 High urinary concentration
Ceftazidime-avibactam 2.7–3.1 30 80–90 Synergy with avibactam

Key Insights :

  • Cefiderocol’s iron-chelation mechanism allows tissue penetration up to 70% higher than cefepime in lung and urinary tract infections .

Clinical Efficacy Data

Table 4: Phase III Trial Outcomes
Compound Indication Comparator Clinical Cure Rate (%)
Cefiderocol cUTI, HAP Imipenem, meropenem 73% vs. 73% (non-inferior)
Cefepime Febrile neutropenia Ceftazidime 82% vs. 81%
Ceftazidime-avibactam cUTI, intra-abdominal Meropenem 85% vs. 83%

Key Insights :

  • Cefiderocol demonstrated non-inferiority to carbapenems in carbapenem-resistant infections, a setting where cefepime and ceftazidime-avibactam often fail .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.